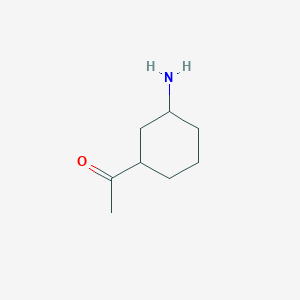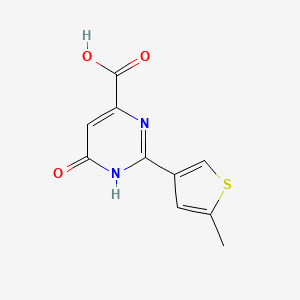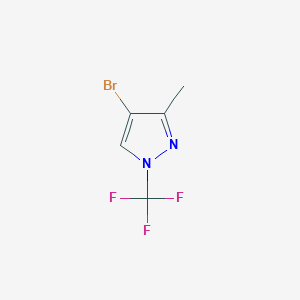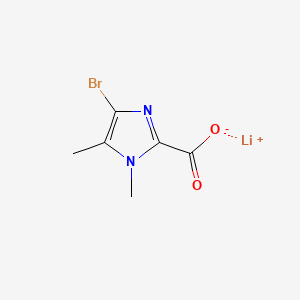
1-(5-Amino-2-tert-butyl-phenyl)hexahydropyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-amino-2-tert-butylphenyl)-1,3-diazinane-2,4-dione is a compound that belongs to the class of substituted arylamine derivatives
Métodos De Preparación
The synthesis of 1-(5-amino-2-tert-butylphenyl)-1,3-diazinane-2,4-dione involves several steps. One common method includes the reaction of 5-amino-2-tert-butylphenol with appropriate reagents to form the desired diazinane-dione structure. The reaction conditions typically involve the use of solvents like ethanol and catalysts such as palladium on activated carbon. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-(5-amino-2-tert-butylphenyl)-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions are common, where the amino group can be substituted with other functional groups using reagents like halogens or nitrating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while substitution reactions can yield various substituted derivatives.
Aplicaciones Científicas De Investigación
1-(5-amino-2-tert-butylphenyl)-1,3-diazinane-2,4-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Medicine: It is being investigated for its potential therapeutic effects, particularly in the treatment of diseases related to angiogenesis and cancer.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(5-amino-2-tert-butylphenyl)-1,3-diazinane-2,4-dione involves its interaction with molecular targets such as protein kinases. These interactions can inhibit the activity of certain kinases, leading to the modulation of cellular processes like angiogenesis and cell proliferation. The pathways involved include the inhibition of kinases such as CDK1, CDK2, and EGFR, which play crucial roles in cell cycle regulation and signal transduction .
Comparación Con Compuestos Similares
1-(5-amino-2-tert-butylphenyl)-1,3-diazinane-2,4-dione can be compared with other similar compounds, such as:
5-amino-2-tert-butylphenol: This compound is an intermediate in the synthesis of the diazinane-dione derivative and shares similar chemical properties.
Substituted arylamine derivatives: These compounds have similar structures and are used in various pharmaceutical applications due to their ability to interact with protein kinases.
The uniqueness of 1-(5-amino-2-tert-butylphenyl)-1,3-diazinane-2,4-dione lies in its specific diazinane-dione structure, which provides distinct chemical and biological properties compared to other substituted arylamine derivatives.
Propiedades
Fórmula molecular |
C14H19N3O2 |
|---|---|
Peso molecular |
261.32 g/mol |
Nombre IUPAC |
1-(5-amino-2-tert-butylphenyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C14H19N3O2/c1-14(2,3)10-5-4-9(15)8-11(10)17-7-6-12(18)16-13(17)19/h4-5,8H,6-7,15H2,1-3H3,(H,16,18,19) |
Clave InChI |
ZFEJOEDZINDEJK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(C=C(C=C1)N)N2CCC(=O)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-2',5,5'-trimethyl-[1,1'-biphenyl]-4-amine hydrochloride](/img/structure/B13485516.png)
![Methyl 4-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride](/img/structure/B13485522.png)
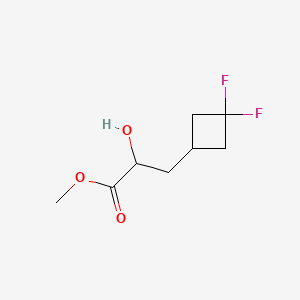
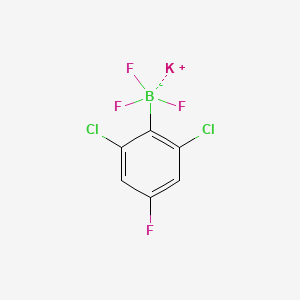
![Methyl 1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13485541.png)
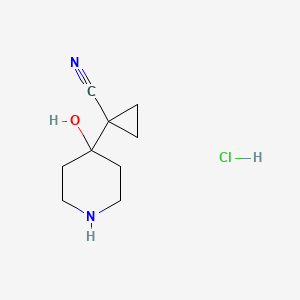
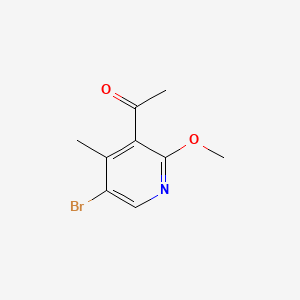
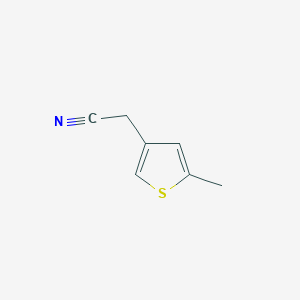
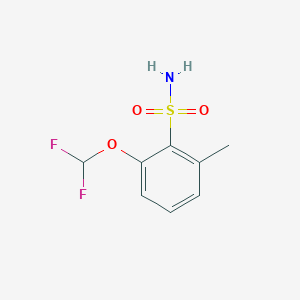
![3-({3-Bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)furan](/img/structure/B13485559.png)
